Product packaging for (2R,3R)-3,4',7-Trihydroxyflavanone(Cat. No.:)

(2R,3R)-3,4',7-Trihydroxyflavanone

Cat. No.: B13646331
M. Wt: 272.25 g/mol
InChI Key: VRTGGIJPIYOHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-3,4',7-Trihydroxyflavanone is a high-purity dihydroflavonol supplied for scientific research. This compound is of significant interest in pharmacological studies, particularly in the investigation of metabolic pathways. Research into flavonoids has identified them as promising scaffolds for the development of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, which are key transcriptional regulators in glucose and lipid metabolism . The stereospecific (2R,3R) configuration is critical for its bioactivity and molecular interactions, as seen in structurally similar sweet dihydroflavonols . Studies on related trihydroxyflavanones, such as Hesperitin, have demonstrated potent antiproliferative properties and the ability to induce intrinsic mitochondrial apoptosis in various cell models, suggesting this compound may share similar research applications in cell cycle and apoptosis studies . Its mechanism of action in such contexts may involve the downregulation of cyclins and CDKs, leading to cell cycle arrest, and the modulation of Bax/Bcl-2 expression to promote apoptotic pathways . This product is provided for research purposes to further explore these and other potential mechanisms. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B13646331 (2R,3R)-3,4',7-Trihydroxyflavanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTGGIJPIYOHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research on Natural Occurrence and Chemodiversity of 2r,3r 3,4 ,7 Trihydroxyflavanone

Isolation and Identification from Botanical Sources (e.g., Cicer arietinum, Acacia species)

The isolation and structural elucidation of (2R,3R)-3,4',7-Trihydroxyflavanone from plant sources are crucial for understanding its distribution and potential applications. While specific isolation of this compound from Cicer arietinum (chickpea) is not extensively documented in readily available literature, studies on the phytochemical composition of chickpeas have revealed a rich profile of flavonoids, including flavonols and isoflavones. iosrphr.orgresearchgate.net The preliminary phytochemical screening of Cicer arietinum seeds has confirmed the presence of a wide array of secondary metabolites, including various flavonoids. researchgate.net Advanced analytical techniques such as UPLC-HRMS have been employed to create a comprehensive metabolome of chickpea, identifying numerous phenolic compounds. nih.gov These studies suggest the potential presence of this compound, though its explicit isolation and characterization from this source require further investigation.

In the genus Acacia (family Fabaceae), a variety of flavonoids have been identified. For instance, studies on the heartwood of Acacia nilotica have led to the isolation of related flavonoids like 7,3',4'-trihydroxy-3-methoxyflavone and 7,3',4'-trihydroxyflavonol. journalijar.com Similarly, phytochemical investigations of Acacia auriculiformis have revealed the presence of quercetin (B1663063) and epicatechin. ijplantenviro.com A significant finding comes from the study of another member of the Fabaceae family, Dipteryx lacunifera, from which 7,3',4'-trihydroxyflavanone was successfully isolated from its fruit kernels. scielo.brmalariaworld.org This isolation was followed by in vitro assays to evaluate its biological potential. scielo.brmalariaworld.org

The isolation of these compounds typically involves extraction with organic solvents of increasing polarity, followed by various chromatographic techniques such as column chromatography and thin-layer chromatography for purification. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed for structural elucidation.

Table 1: Isolation and Identification of this compound and Related Flavonoids from Botanical Sources

Botanical SourceFamilyPlant PartIsolated Compound(s)Reference(s)
Dipteryx lacuniferaFabaceaeFruit Kernels7,3',4'-trihydroxyflavanone scielo.brmalariaworld.org
Acacia niloticaFabaceaeHeartwood7,3',4'-trihydroxy-3-methoxyflavone, 7,3',4'-trihydroxyflavonol journalijar.com
Acacia auriculiformisFabaceae-Quercetin, Epicatechin ijplantenviro.com
Cicer arietinumFabaceaeSeedsGeneral flavonoids, isoflavones (Biochanin A, Formononetin) iosrphr.orgresearchgate.netnih.gov

Occurrence in Edible Plants and Related Metabolomics Studies

This compound and its derivatives are found in various edible plants, contributing to their nutritional and potential health-promoting properties. Cicer arietinum, or chickpea, is a globally significant edible legume. nih.gov Metabolomic studies on different chickpea genotypes have revealed significant variations in their phytochemical profiles, with colored varieties, in particular, showing higher concentrations of total polyphenols and flavonoids. nih.gov Untargeted metabolomics of chickpea seeds has identified a diverse range of bioactive compounds, including phenolic acids and flavonoids like kaempferol (B1673270) 3-O-glucoside. nih.gov

Comprehensive metabolomic and lipidomic analyses of several key legume species, including chickpea, have generated a vast atlas of metabolites. researchgate.net These studies, utilizing platforms like GC-MS and LC-MS, have detected thousands of specialized metabolites, providing a foundation for understanding the metabolic diversity within these edible plants. While these extensive studies have not explicitly reported the presence of this compound, the detailed metabolic profiles suggest that its occurrence is plausible, especially given the detection of structurally similar flavonoids. Further targeted analyses within these metabolomic datasets could confirm its presence and quantify its levels in different cultivars and under various growing conditions.

The germination of chickpea seeds, especially under elicited conditions with substances like salicylic (B10762653) acid, has been shown to increase the content of various bioactive compounds, including newly identified phenolics. mdpi.com This suggests that processing methods can influence the phytochemical composition of edible plants, potentially enhancing their nutritional value.

Table 2: Metabolomics Studies on Edible Plants Highlighting Flavonoid Content

Edible PlantStudy TypeKey FindingsIdentified Related CompoundsReference(s)
Cicer arietinum (Chickpea)ProteometabolomicsSmall grains showed higher accumulation of phenolics and antioxidant capacity.Vanillin, Salicylic acid, Kaempferol 3-O-glucoside nih.gov
Cicer arietinum (Chickpea)Metabolomics of elicited sproutsElicitation increased phenolic and saponin (B1150181) content; new phenolics identified.Epicatechin gallate, Methyl gallate mdpi.com
Cicer arietinum (Chickpea)Metabolomics and Lipidomics AtlasComprehensive metabolic profile of over 3400 metabolites.Extensive list of specialized metabolites researchgate.net
Cicer arietinum (Chickpea)Polyphenol and Flavonoid ContentColored seed coats contain significantly higher levels of polyphenols and flavonoids.General polyphenols and flavonoids nih.gov

Chemo-taxonomic Significance of this compound Distribution

The distribution of secondary metabolites, such as flavonoids, within different plant taxa can provide valuable insights for chemotaxonomy, the classification of organisms based on their chemical constituents. The presence or absence of specific compounds, or patterns in their distribution, can help to delineate relationships between species, genera, and families.

Within the family Fabaceae, flavonoids are a particularly diverse and abundant group of compounds. The structural variations of flavonoids, including dihydroflavonols like this compound, are often characteristic of specific subfamilies or tribes. The genus Cicer itself is the sole genus in the tribe Cicereae. ncsu.edu Molecular marker analyses, such as RAPD and ISSR, have been used to study the phylogenetic relationships within the genus Cicer, revealing patterns related to growth habit and geographical origin. nih.gov While these studies have not directly used flavonoid profiles, the chemical data can complement the molecular data to provide a more robust taxonomic framework.

The occurrence of dihydroflavonols in the Fabaceae family is of chemotaxonomic interest. For instance, the isolation of 7,3',4'-trihydroxyflavanone from Dipteryx lacunifera adds to the chemical profile of this genus and the broader Fabaceae family. scielo.brmalariaworld.org The patterns of hydroxylation and other substitutions on the flavonoid skeleton can be taxonomically informative. The distribution of specific flavonoid types can help to distinguish between closely related taxa and understand their evolutionary history. While the specific chemotaxonomic significance of this compound across the entire plant kingdom is yet to be fully elucidated, its presence in the Fabaceae family suggests it could serve as a useful marker for this economically and ecologically important plant family. Further systematic studies on the distribution of this compound and other dihydroflavonols are needed to fully realize their chemotaxonomic potential.

Table 3: Chemo-taxonomic Context of this compound and Related Compounds

Taxonomic GroupKey Chemical FeaturesChemotaxonomic SignificanceReference(s)
Cicer (Genus)Rich in isoflavones (biochanin A, formononetin) and other flavonoids.Can be used in conjunction with molecular markers to refine phylogenetic relationships within the genus. iosrphr.orgnih.gov
Fabaceae (Family)High diversity of flavonoids, including dihydroflavonols.The specific hydroxylation patterns of flavonoids can be characteristic of certain tribes and genera. scielo.brmalariaworld.org

Biosynthetic Pathways and Enzymatic Mechanisms of 2r,3r 3,4 ,7 Trihydroxyflavanone

Overview of Flavonoid Biosynthesis Precursors and General Pathway

The journey to (2R,3R)-3,4',7-Trihydroxyflavanone begins with primary metabolites derived from the shikimate and acetate (B1210297) pathways. Phenylalanine, an aromatic amino acid, serves as the initial precursor and is converted to p-coumaroyl-CoA through the general phenylpropanoid pathway. frontiersin.org This involves the sequential action of three key enzymes: phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). frontiersin.org

The first committed step to flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.gov This chalcone is then subjected to stereospecific cyclization by chalcone isomerase (CHI), yielding the (2S)-flavanone, naringenin (B18129). hebmu.edu.cn Naringenin serves as a crucial intermediate and a branching point for various flavonoid classes. For the synthesis of this compound, naringenin is hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol (B191197).

EnzymeAbbreviationSubstrate(s)Product
Phenylalanine ammonia-lyasePALPhenylalaninetrans-Cinnamic acid
Cinnamate-4-hydroxylaseC4Htrans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA ligase4CLp-Coumaric acidp-Coumaroyl-CoA
Chalcone synthaseCHSp-Coumaroyl-CoA, Malonyl-CoANaringenin chalcone
Chalcone isomeraseCHINaringenin chalcone(2S)-Naringenin
Flavonoid 3'-hydroxylaseF3'H(2S)-Naringenin(2S)-Eriodictyol
Flavanone (B1672756) 3-hydroxylaseF3H(2S)-EriodictyolThis compound

Specific Enzymatic Steps Leading to Flavanonols (e.g., Flavanone 3-Hydroxylase)

The pivotal step in the formation of this compound is the hydroxylation of the flavanone precursor, (2S)-eriodictyol, at the C-3 position of the C-ring. This reaction is catalyzed by flavanone 3-hydroxylase (F3H), also known as flavanone 3-dioxygenase. frontiersin.orgnih.govwikipedia.org F3H is a member of the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. nih.gov

The enzymatic reaction requires a flavanone substrate, 2-oxoglutarate, and molecular oxygen (O₂). wikipedia.org In the process, the flavanone is hydroxylated to a dihydroflavonol, and 2-oxoglutarate is converted to succinate (B1194679) and carbon dioxide. wikipedia.org F3H exhibits a high degree of substrate specificity and plays a crucial role in directing metabolic flow towards the synthesis of various downstream flavonoids, including flavonols, anthocyanins, and proanthocyanidins. nih.gov For instance, F3H can convert naringenin to dihydrokaempferol (B1209521) and eriodictyol to dihydroquercetin (taxifolin), which is another name for this compound. frontiersin.orgnih.gov

Stereospecificity in this compound Biosynthesis Research

The stereochemistry of this compound is a direct consequence of the stereospecific nature of the enzymes involved in its biosynthesis. The initial cyclization of chalcone by chalcone isomerase (CHI) exclusively produces the (2S)-enantiomer of the flavanone. hebmu.edu.cn Subsequent enzymes in the pathway, including F3H, demonstrate a high degree of stereospecificity for this (2S)-configured substrate. hebmu.edu.cn

Research has shown that F3H catalyzes the 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. frontiersin.orgresearchgate.net This means that the hydroxyl group is added to the C-3 position in a specific orientation relative to the existing stereocenter at C-2, resulting in the trans configuration of the substituents on the C-ring. This precise enzymatic control ensures the formation of the specific (2R,3R) stereoisomer of 3,4',7-Trihydroxyflavanone, which is the naturally occurring form in many plants. The synthesis of other stereoisomers would require different enzymatic machinery or chemical synthesis methods. nih.govnih.gov

Genetic and Transcriptomic Studies of Biosynthetic Enzymes Relevant to Flavanonols

The biosynthesis of flavanonols, including this compound, is tightly regulated at the genetic and transcriptomic levels. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors and is influenced by developmental cues and environmental stimuli. researchgate.netoup.com

Studies have identified that the expression of flavonoid biosynthesis genes is often coordinately regulated. nih.gov For example, the expression of CHS, CHI, and F3H can be induced by light, particularly UV-B radiation, and is often temporally and spatially controlled during plant development. nih.govnih.gov

Transcriptomic analyses have revealed that the expression of F3H is often correlated with the accumulation of downstream flavonoid products. frontiersin.orgmdpi.com The regulation of F3H and other key genes in the pathway is mediated by various families of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 proteins. oup.com These transcription factors can act as activators or repressors, forming regulatory complexes that fine-tune the expression of the biosynthetic genes in response to specific signals. For instance, in some plants, the overexpression of certain MYB transcription factors leads to enhanced expression of F3H and other late biosynthetic genes, resulting in increased accumulation of flavonols and anthocyanins. nih.gov

GeneEncoded EnzymeRegulation by Transcription FactorsImpact of Expression on Flavanonol Biosynthesis
CHSChalcone synthaseR2R3-MYB, bHLH, WD40Provides the chalcone backbone for all flavonoids.
CHIChalcone isomeraseR2R3-MYB, bHLH, WD40Catalyzes the formation of the flavanone ring structure.
F3'HFlavonoid 3'-hydroxylaseR2R3-MYB, bHLH, WD40Determines the hydroxylation pattern of the B-ring.
F3HFlavanone 3-hydroxylaseR2R3-MYB, bHLH, WD40Key enzyme for the formation of dihydroflavonols.

Advanced Methodologies in Chemical Synthesis and Structural Derivatization of 2r,3r 3,4 ,7 Trihydroxyflavanone

Total Synthesis Approaches to (2R,3R)-3,4',7-Trihydroxyflavanone and its Stereoisomers

Total synthesis of this compound can be achieved through both biosynthetic and traditional organic chemistry routes. These approaches allow for the creation of the molecule from simple, achiral starting materials.

One innovative approach is the de novo biosynthesis of garbanzol (B183714) using engineered microbial hosts. nih.govnih.gov Researchers have successfully engineered Streptomyces albus to produce garbanzol by introducing the necessary enzymatic machinery. nih.gov This biosynthetic pathway involves a sequence of six enzyme-catalyzed reactions, starting from the amino acid tyrosine. This method represents a green and sustainable alternative to traditional chemical synthesis for producing the natural product. nih.govnih.gov

Table 1: Enzymatic Steps in the De Novo Biosynthesis of Garbanzol

Step Enzyme Abbreviation Function
1 Tyrosine ammonia (B1221849) lyase TAL Converts L-tyrosine to p-coumaric acid.
2 4-coumarate-CoA ligase 4CL Activates p-coumaric acid to its CoA ester.
3 Chalcone (B49325) synthase CHS Catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form a chalcone scaffold.
4 Chalcone reductase CHR Reduces the chalcone intermediate.
5 Chalcone isomerase CHI Catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756), liquiritigenin.

This table summarizes the enzymatic cascade engineered into Streptomyces albus for the production of garbanzol. nih.gov

In parallel, traditional organic synthesis provides access to various stereoisomers. These syntheses often start from substituted 2'-hydroxyacetophenones and 4-hydroxybenzaldehydes. A key step is the Claisen-Schmidt condensation to form a chalcone intermediate. Subsequent cyclization and hydroxylation steps yield the flavanonol core. researchgate.net For instance, the Algar-Flynn-Oyamada (AFO) reaction involves the oxidative cyclization of a chalcone using hydrogen peroxide in an alkaline medium to directly form a 3-hydroxyflavanone structure. nih.gov

Semi-synthetic Modifications and Analog Generation for Research Purposes

Semi-synthesis begins with the natural product or a synthetically produced core structure, which is then chemically modified to create a library of analogs. researchgate.net This process is crucial for generating novel compounds with potentially enhanced biological activity, improved pharmacokinetic properties, or for exploring structure-activity relationships. researchgate.netisomerase.com The hydroxyl groups on the this compound scaffold, particularly the one at the C3 position, are primary targets for chemical modification.

Derivatization strategies often involve reactions such as alkylation, acylation, and esterification of the free hydroxyl groups. nih.gov For example, the 3-hydroxyl group can be converted into an ether or an ester. These modifications can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets. The generation of such analogs allows researchers to probe the specific roles of each hydroxyl group and to potentially develop compounds with tailored activities. isomerase.com A study on the semi-synthetic flavonoid 2',3',4'-trihydroxyflavone (2-D08) demonstrated its ability to inhibit increases in intestinal epithelial permeability, highlighting the potential of novel flavonoids in addressing chemotherapy-induced side effects. nih.gov

Table 2: Examples of Semi-Synthetic Reactions for Flavonoid Analog Generation

Reaction Type Reagent Example Functional Group Introduced
Alkylation Methyl iodide, Benzyl chloride Methoxy, Benzyloxy
Acylation Chloroacetyl chloride, Cinnamoyl chloride Chloroacetyl, Cinnamoyl
Esterification Phthalic anhydride, Maleic anhydride Phthalate ester, Maleate ester

This table is based on synthetic derivatizations performed on a 3-hydroxyflavone (B191502) core, illustrating common methods for generating analogs. nih.gov

Chiral Synthesis Strategies for Flavanonols

The biological activity of flavanonols is often dependent on the stereochemistry at the C2 and C3 positions. Therefore, developing chiral synthesis strategies to selectively produce a single desired stereoisomer is a major goal in synthetic chemistry. nih.govresearchgate.net

Several powerful asymmetric synthesis methodologies have been adapted for the stereoselective production of flavanonols. nih.govmdpi.com These approaches aim to create the two adjacent chiral centers with a high degree of control, yielding enantiomerically pure products. nih.gov

Key strategies include:

Sharpless Asymmetric Dihydroxylation: This method can be used on a diarylpropene precursor to introduce two hydroxyl groups in a stereocontrolled manner. A subsequent acid-catalyzed cyclization of the resulting diol affords the chiral flavan-3-ol (B1228485) scaffold. mdpi.comrsc.org

Asymmetric Chalcone Epoxidation: Chalcones serve as common intermediates in flavonoid synthesis. Their asymmetric epoxidation, often catalyzed by a chiral catalyst, produces a chiral epoxide. This epoxide is a versatile intermediate that can be opened and cyclized to form specific stereoisomers of 3-hydroxyflavanones. nih.govmdpi.com

Kinetic Resolution: Dynamic kinetic resolution combined with an asymmetric transfer hydrogenation can be used to produce chiral alcohols, which serve as building blocks for the stereoselective synthesis of flavonoids. nih.govresearchgate.net

These methods are instrumental in obtaining specific diastereoisomers, such as the (2R,3R) configuration, allowing for a more precise investigation of their biological functions. mdpi.com

Table 3: Chiral Synthesis Methodologies for Flavanoids

Methodology Key Reaction Intermediate Application
Sharpless Asymmetric Dihydroxylation Asymmetric dihydroxylation of an alkene Chiral diol Synthesis of enantiomerically pure flavan-3-ols. mdpi.comrsc.org
Asymmetric Epoxidation Stereoselective epoxidation of a chalcone Chiral epoxide Synthesis of various flavonoid classes with defined stereochemistry. nih.govmdpi.com

Sophisticated Spectroscopic and Chromatographic Techniques for 2r,3r 3,4 ,7 Trihydroxyflavanone Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (2R,3R)-3,4',7-Trihydroxyflavanone, ¹H and ¹³C NMR are indispensable for confirming the core flavanone (B1672756) skeleton and the substitution pattern of the hydroxyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, commonly known as fustin, reveals characteristic signals that can be assigned to each proton in the molecule. The protons of the heterocyclic C-ring, specifically H-2 and H-3, are of particular importance for determining the relative stereochemistry. The coupling constant between these two protons (J-value) provides crucial information about their dihedral angle, which in turn helps to establish the trans configuration in the (2R,3R) isomer. The aromatic protons on the A and B rings exhibit distinct splitting patterns that confirm the substitution pattern.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons.

COSY experiments reveal proton-proton couplings, helping to trace the spin systems within the A and B rings and the H-2/H-3 coupling in the C-ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is instrumental in confirming the connectivity of the entire molecule, including the placement of the hydroxyl groups and the linkage between the B-ring and the C-ring.

A representative dataset for the ¹H and ¹³C NMR chemical shifts of fustin, typically recorded in a deuterated solvent like methanol-d₄ (CD₃OD), is presented below.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
285.35.06 (d, J=12.2 Hz)
373.84.60 (d, J=12.2 Hz)
4198.5-
5164.9-
697.56.01 (d, J=2.3 Hz)
7168.0-
896.55.92 (d, J=2.3 Hz)
4a102.8-
8a163.4-
1'130.2-
2'116.16.83 (d, J=8.5 Hz)
3'116.16.83 (d, J=8.5 Hz)
4'158.8-
5'129.57.33 (d, J=8.5 Hz)
6'129.57.33 (d, J=8.5 Hz)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis (e.g., HRMS, LC-MS/MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and formula of a compound and to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula as C₁₅H₁₂O₅.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for obtaining detailed structural information. In the analysis of this compound, the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the structure of the molecule. Common fragmentation pathways for flavanones include Retro-Diels-Alder (RDA) reactions of the C-ring, leading to characteristic fragment ions that can help to identify the substitution pattern on the A and B rings. For instance, the fragmentation of the flavanone core can yield ions corresponding to the A-ring and B-ring with their respective substituents, confirming the location of the hydroxyl groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD)) for Absolute Configuration Assignment

Circular dichroism (CD) spectroscopy is an essential technique for determining the absolute configuration of chiral molecules like this compound. wikipedia.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative Cotton effects at specific wavelengths, is a unique fingerprint of the molecule's stereochemistry.

For 3-hydroxyflavanones, the stereochemistry at the C-2 and C-3 positions of the heterocyclic C-ring dictates the sign and intensity of the Cotton effects. The (2R,3R) configuration of this compound will produce a specific CD spectrum that can be compared to known data or to the spectra of related compounds with established absolute configurations. This comparison allows for the unambiguous assignment of the R configuration at both chiral centers.

Advanced Chromatographic Separation and Purification Techniques (e.g., HPLC, Preparative Chromatography, Paper Ionophoresis)

Chromatographic techniques are fundamental for the isolation and purification of this compound from natural sources or synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis and purification of flavonoids. For the separation of flavanone stereoisomers, chiral stationary phases (CSPs) are often employed. uva.esresearchgate.net These CSPs, which are themselves chiral, can differentiate between the enantiomers of a compound, allowing for their separation and quantification. Both normal-phase and reversed-phase HPLC methods can be developed, with the choice of stationary phase and mobile phase being critical for achieving optimal separation.

Preparative Chromatography: For the isolation of larger quantities of this compound for further studies, preparative HPLC is the method of choice. warwick.ac.ukteledynelabs.com This technique utilizes larger columns and higher flow rates than analytical HPLC to process larger sample loads. The goal is to obtain the pure compound with high yield and purity.

Paper Ionophoresis: While less common now, paper ionophoresis has been used historically for the separation of charged molecules. Depending on the pH of the buffer system, the hydroxyl groups of this compound can be deprotonated, giving the molecule a net negative charge and allowing it to migrate in an electric field. This technique can be useful for preliminary separations or for analyzing the charge state of the molecule under different pH conditions.

Integration of Spectroscopic Data with Computational Chemistry for Structure Confirmation

The integration of experimental spectroscopic data with computational chemistry provides a powerful approach for the definitive confirmation of the structure of this compound. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a proposed structure.

For example, the NMR chemical shifts (¹H and ¹³C) of different possible stereoisomers of 3,4',7-trihydroxyflavanone can be calculated and compared with the experimental data. A good correlation between the calculated and experimental values provides strong evidence for the correctness of the assigned structure. Similarly, theoretical CD spectra can be calculated for the (2R,3R) and other stereoisomers. Matching the calculated spectrum with the experimental CD spectrum is a robust method for confirming the absolute configuration. This integrated approach, combining the strengths of both experimental and computational methods, offers a high degree of confidence in the final structural assignment.

Mechanistic Elucidation of 2r,3r 3,4 ,7 Trihydroxyflavanone S Molecular and Cellular Interactions

Investigations into Enzyme Inhibition Mechanisms (e.g., Xanthine Oxidase, Telomerase)

Research into the enzyme inhibitory potential of (2R,3R)-3,4',7-Trihydroxyflavanone has provided insights into its therapeutic promise. While direct studies on this specific stereoisomer are limited, investigations into structurally similar flavonoids offer valuable context.

Xanthine Oxidase (XO) , a key enzyme in purine metabolism, catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Its overactivity is implicated in hyperuricemia and gout. nih.gov Flavonoids, as a class, are recognized for their XO inhibitory effects. nih.gov Studies have indicated that the 3',4'-dihydroxy configuration on the B-ring of flavonoids can contribute to potent XO inhibition. farmaciajournal.com For instance, 7,3,4-trihydroxyflavone has been identified as a potent inhibitor of this enzyme. farmaciajournal.com The proposed mechanism of inhibition by flavonoids often involves binding to the molybdenum-pterin center of the enzyme, which is crucial for its catalytic activity. nih.gov This interaction can be competitive, impeding the substrate's access to the active site. nih.gov

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular aging and cancer. nih.gov Inhibition of telomerase is a significant strategy in cancer therapy. nih.gov Certain flavonoids, such as quercetin (B1663063) and kaempferol (B1673270), have been shown to inhibit telomerase activity. nih.gov The mechanisms behind this inhibition can include the downregulation of the human telomerase reverse transcriptase (hTERT) gene, which codes for the catalytic subunit of the enzyme. nih.gov Flavonoids may also interfere with the binding of transcription factors to the hTERT promoter, thereby suppressing its expression. nih.gov Although direct evidence for this compound is not yet available, its structural similarity to other telomerase-inhibiting flavonoids suggests it may operate through similar pathways.

Antioxidant and Radical Scavenging Mechanisms at the Molecular Level

The antioxidant properties of this compound are central to its protective effects at the cellular level. These properties are primarily attributed to its chemical structure, which enables it to neutralize reactive oxygen species (ROS) and other free radicals. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).

In the HAT mechanism, the flavonoid donates a hydrogen atom from one of its hydroxyl groups to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. The C4'-OH group is often a primary site for this activity in 4',5,7-trihydroxyflavonoids. researchgate.net

The SET-PT mechanism involves the transfer of an electron from the flavonoid to the radical, forming a flavonoid radical cation, which then deprotonates to a more stable form. Conversely, the SPLET mechanism begins with the deprotonation of a hydroxyl group, forming a flavonoid anion that subsequently donates an electron to the radical.

The presence of the catechol moiety (3',4'-dihydroxy groups) in the B-ring of this compound is particularly important for its radical scavenging ability. nih.gov This structure allows for the formation of a stable ortho-quinone upon oxidation, which contributes to its potent antioxidant activity. mdpi.com Studies on the structurally related 2R,3R-dihydroquercetin have shown that its oxidation can lead to the formation of a quinone-like product on the B-ring. mdpi.com

Receptor Binding and Signaling Pathway Modulation Research

This compound and its related compounds have been shown to interact with various cellular receptors and modulate key signaling pathways, influencing a range of physiological processes.

Research has demonstrated that certain trihydroxyflavones can bind to the orphan nuclear receptor 4A1 (NR4A1), also known as Nur77. mdpi.com This binding can lead to the modulation of NR4A1-regulated genes and pathways involved in cancer progression. mdpi.com The binding affinities of different hydroxyflavones to the ligand-binding domain of NR4A1 can vary significantly depending on the number and position of the hydroxyl groups. mdpi.com

Furthermore, flavonoids have been investigated as ligands for the gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system. nih.gov These receptors are the primary targets for benzodiazepines, which exert anxiolytic, sedative, and anticonvulsant effects. nih.gov Some flavonoids can bind to the benzodiazepine site on the GABA-A receptor, allosterically modulating the receptor's activity and producing similar therapeutic effects. nih.govscispace.com

In terms of signaling pathway modulation, 3',4',7-trihydroxyflavone has been shown to protect neuronal cells by attenuating the phosphorylation of c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. nih.gov It also inhibits the translocation of nuclear factor-κB (NF-κB) to the nucleus. nih.gov These pathways are crucial in regulating cellular responses to stress, inflammation, and apoptosis. The modulation of these signaling cascades underlies many of the neuroprotective and anti-inflammatory effects attributed to this class of flavonoids. nih.govresearchgate.net Studies on 7,3´,4´-trihydroxyflavone have also shown its ability to exert anti-inflammatory effects through the IL-17, TNF, and JAK-STAT signaling pathways by binding to c-Src. nih.gov

Studies on Interactions with Microbial Targets (e.g., Antifungal Mechanisms)

The antimicrobial properties of flavonoids have been a subject of considerable research, with studies exploring their potential against a range of pathogens. While specific data on the antifungal mechanisms of this compound is limited, the broader class of flavonoids has demonstrated various modes of action against microbial targets.

General antifungal mechanisms of flavonoids can include the disruption of the fungal cell membrane, inhibition of cell wall synthesis, and interference with key cellular processes such as energy metabolism and nucleic acid synthesis. For instance, some flavonoids have been shown to inhibit the expression of genes involved in biofilm and hyphal formation in Candida albicans, a common fungal pathogen. nih.gov These genes, such as ALS1, ALS3, and HWP1, are crucial for the virulence of this fungus. nih.gov

However, it is important to note that not all flavonoids exhibit strong antifungal activity. For example, a study investigating the antibiofilm activities of various flavonoids found that 4′,5,7-trihydroxyflavone (apigenin) did not show significant activity against C. albicans biofilms. nih.gov This highlights the structural specificity of these interactions and underscores the need for further research to elucidate the specific antifungal potential and mechanisms of this compound.

Elucidation of Neuroprotective Mechanisms in Cellular Models

The neuroprotective effects of this compound and its related compounds have been demonstrated in various cellular models of neurodegeneration. The underlying mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic actions.

A key study on 3',4',7-trihydroxyflavone (THF) demonstrated its ability to protect neuronal cells from hydrogen peroxide-induced oxidative stress. nih.gov Pretreatment with THF significantly increased cell viability and reduced the release of lactate dehydrogenase (LDH), a marker of cell damage. nih.gov The neuroprotective mechanism was attributed to several factors:

Reduction of Reactive Oxygen Species (ROS): THF was shown to decrease the production of intracellular ROS. nih.gov

Mitochondrial Protection: The compound helped to maintain the mitochondrial membrane potential, preventing the release of cytochrome c into the cytosol, a critical step in the intrinsic apoptotic pathway. nih.gov

Modulation of Apoptotic Proteins: THF inhibited the activation of caspase-3 and caspase-9 and modulated the expression of Bcl-2 family proteins, shifting the balance towards cell survival. nih.gov

Inhibition of Pro-inflammatory Pathways: As mentioned earlier, THF attenuated the phosphorylation of MAPKs and PI3K/Akt and inhibited NF-κB translocation, all of which are implicated in neuronal apoptosis. nih.gov

Another study identified 3′,4′,7-trihydroxyflavanone (butin) as a neuroprotective compound from Glycyrrhiza glabra, capable of protecting SH-SY5Y cells from MPP+-induced neurotoxicity by inhibiting ATP depletion and caspase 3/7 activation. semanticscholar.org These findings collectively suggest that this compound exerts its neuroprotective effects through a combination of mechanisms that preserve cellular redox homeostasis, mitochondrial integrity, and the regulation of key signaling pathways involved in cell survival and death.

Interactive Data Table of Research Findings

Mechanism Key Findings Affected Molecules/Pathways Model System
Enzyme Inhibition Potent inhibition of Xanthine Oxidase by structurally similar flavonoids. farmaciajournal.comXanthine Oxidase farmaciajournal.comIn vitro
Antioxidant Activity Radical scavenging via Hydrogen Atom Transfer (HAT) and other mechanisms. researchgate.netReactive Oxygen Species (ROS)Chemical assays
Receptor Binding Binding to orphan nuclear receptor 4A1 (NR4A1). mdpi.comNR4A1 mdpi.comIn vitro
Signaling Modulation Attenuation of MAPK and PI3K/Akt phosphorylation; inhibition of NF-κB. nih.govMAPK, PI3K/Akt, NF-κB nih.govNeuronal cell lines
Antifungal Activity Limited direct evidence; some related flavonoids show no significant activity. nih.govFungal biofilm formation nih.govCandida albicans
Neuroprotection Protection against oxidative stress-induced apoptosis. nih.govsemanticscholar.orgCaspases, Bcl-2 family, Mitochondria nih.govNeuronal cell lines

Analytical Method Development and Validation for Research Applications of 2r,3r 3,4 ,7 Trihydroxyflavanone

Quantitative Analysis in Biological and Botanical Matrices (e.g., LC-PDA, LC-MS)

The quantitative analysis of (2R,3R)-3,4',7-Trihydroxyflavanone in complex samples such as plant extracts and biological fluids is predominantly achieved using liquid chromatography (LC) coupled with various detection methods. High-Performance Liquid Chromatography with Photo-Diode Array (HPLC-PDA) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose.

Liquid Chromatography-Photo Diode Array (LC-PDA) Analysis:

HPLC-PDA is a versatile technique for the quantification of flavonoids. The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). This gradient elution allows for the effective separation of flavonoids with different polarities. nih.govresearchgate.netnih.gov The PDA detector measures the absorbance of the eluting compounds over a range of wavelengths, providing both quantitative data and UV spectral information that aids in peak identification. For flavanones, which lack the C2-C3 double bond, the characteristic UV absorption spectrum typically shows a strong Band II absorption between 270 and 295 nm and a shoulder for Band I at higher wavelengths.

A generalized HPLC-PDA method for the analysis of flavonoids, which can be adapted for this compound, is presented in the table below.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Linear gradient from 20% B to 70% B over 30-50 minutes
Flow Rate 1.0 mL/min
Detection PDA at 280-290 nm
Column Temperature 25-40 °C
This table presents a typical set of starting conditions for the HPLC-PDA analysis of flavonoids, which would require optimization for the specific quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers superior sensitivity and selectivity for the quantification of this compound, especially in complex biological matrices where concentrations can be very low. nih.gov The method involves separating the compound using HPLC, followed by its ionization and detection by the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids. nih.gov

For quantitative analysis, the mass spectrometer is often operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. In the analysis of hydroxylated flavanones, the formation of trihydroxyflavanone (triOHFva) products can be monitored by detecting the parent molecular ion. nih.gov For this compound (C15H12O5), the expected mass would be monitored. A study on the oxidation of hydroxyflavanones monitored for trihydroxyflavanone products at an m/z of 273. nih.gov

A representative LC-MS/MS method for flavonoid analysis that can be adapted for this compound is outlined below.

ParameterCondition
Column C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile or Methanol
Gradient Optimized for separation of target analyte
Flow Rate 0.2-0.5 mL/min
Ionization Electrospray Ionization (ESI), positive or negative mode
Detection Tandem Mass Spectrometry (MS/MS) in MRM mode
Precursor Ion (m/z) [M+H]+ or [M-H]- for this compound
Product Ion(s) (m/z) Specific fragments of the precursor ion
This table outlines typical LC-MS/MS parameters for flavonoid analysis, which would need to be specifically tuned for this compound.

Sample Preparation and Extraction Methodologies for Research Samples

The goal of sample preparation is to extract this compound from its matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of method depends on the nature of the sample (botanical or biological) and the subsequent analytical technique.

Extraction from Botanical Matrices:

For plant materials, such as those from Tephrosia purpurea where related flavonoids are found, various extraction techniques can be employed. nih.gov

Maceration: This simple technique involves soaking the dried and powdered plant material in a suitable solvent or solvent mixture over a period of time with occasional agitation.

Soxhlet Extraction: This is a continuous extraction method that offers higher efficiency than maceration. The powdered plant material is placed in a thimble and repeatedly washed with a condensed solvent.

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower solvent consumption.

Solid-Phase Extraction (SPE): SPE is often used as a clean-up step after initial extraction to remove interfering compounds and concentrate the flavonoids. The crude extract is passed through a solid sorbent (e.g., C18), which retains the analytes. After washing away impurities, the flavonoids are eluted with a stronger solvent.

Commonly used solvents for flavonoid extraction include methanol, ethanol, acetone, and mixtures of these with water. The addition of a small amount of acid can sometimes improve the extraction efficiency. For instance, a study on the extraction of flavonoids from Tephrosia purpurea utilized a mixture of methylene (B1212753) chloride and methanol (1:1). nih.gov

Extraction from Biological Matrices:

For biological samples like plasma or urine, the low concentrations of the analyte and the complexity of the matrix necessitate efficient extraction and clean-up.

Protein Precipitation (PPT): This is a simple and common method to remove proteins from plasma or serum. An organic solvent like acetonitrile or methanol is added to the sample to precipitate the proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.

Solid-Phase Extraction (SPE): As with botanical samples, SPE is a highly effective technique for cleaning up biological samples and concentrating the analyte.

Method Validation for Reproducibility and Accuracy in Research Studies

To ensure that an analytical method provides reliable and reproducible results, it must be validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. The key validation parameters, based on international guidelines, are outlined below. nih.govnih.gov

Validation ParameterDescription and Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.
Precision (Repeatability and Intermediate Precision) The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD). For repeatability (intra-day precision) and intermediate precision (inter-day precision), an RSD of <15% is often required for biological samples, and may be stricter for other applications. researchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies of spiked samples, with acceptance criteria typically between 85% and 115% for biological samples. researchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Stability The chemical stability of the analyte in the given matrix under specific conditions for specific time intervals (e.g., freeze-thaw stability, short-term stability at room temperature).

Emerging Research Frontiers and Potential Applications in Chemical Biology and Drug Discovery Research

Role in Plant Stress Response and Phytochemistry Research

Flavonoids, including (2R,3R)-3,4',7-Trihydroxyflavanone, are secondary metabolites in plants that play a crucial role in defense mechanisms and adaptation to environmental stressors. Research in phytochemistry investigates the biosynthesis, distribution, and function of these compounds within the plant kingdom.

Detailed Research Findings:

Plants synthesize flavonoids in response to a variety of biotic and abiotic stresses, such as microbial infections, UV radiation, and nutrient deficiency. The antioxidant properties of these compounds are central to their protective role. For instance, the catechol moiety (hydroxyl groups at the 3' and 4' positions) in the B ring of some flavonoids is known to be a potent scavenger of reactive oxygen species (ROS). nih.gov This ROS-scavenging ability helps to mitigate oxidative damage to cellular components during periods of stress. nih.gov

The specific hydroxylation pattern of this compound influences its chemical reactivity and biological function. The presence of hydroxyl groups on both the A and B rings is a common feature of flavonoids with significant antioxidant capacity.

Precursor for Advanced Organic Synthesis and Materials Science Research

The structural framework of this compound makes it a valuable starting material for the synthesis of more complex molecules and novel materials.

Detailed Research Findings:

In organic synthesis, the flavonoid scaffold can be modified to create a diverse library of derivatives. For example, the synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone has been achieved via their respective chalcone (B49325) precursors. researchgate.net This process often involves the protection of phenolic hydroxyl groups, followed by Claisen-Schmidt condensation to form the chalcone, and subsequent acid hydrolysis and cyclization. researchgate.net Such synthetic strategies allow for the systematic variation of substituents on the flavonoid core, enabling the exploration of structure-activity relationships.

In materials science, the incorporation of flavonoid units into polymers or onto surfaces can impart unique properties, such as antioxidant or antimicrobial capabilities. The development of flavonoid-based materials is an emerging area with potential applications in food packaging, biomedical devices, and functional coatings.

Structure-Activity Relationship (SAR) Studies for Rational Design of Bioactive Molecules

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of new therapeutic agents and other bioactive molecules. nih.gov

Detailed Research Findings:

SAR studies on flavonoids have revealed key structural features that determine their biological effects. For example, the number and position of hydroxyl groups are critical for antioxidant and anti-inflammatory activities. researchgate.netmdpi.com An increase in the number of hydroxyl groups generally enhances the antioxidant activity. researchgate.net Specifically, the 3',4'-dihydroxyl configuration in the B-ring has been shown to be important for high antioxidant potential. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to predict the bioactivity of flavonoid derivatives and guide the design of new compounds with improved potency and selectivity. mdpi.comnih.gov These in silico approaches, combined with experimental validation, accelerate the discovery of promising lead compounds for drug development. nih.govnih.gov For instance, studies have shown that the presence of a hydroxyl group at the C3 position can influence the planarity of the molecule, which in turn affects its interaction with biological targets. mdpi.com

Applications in Omics Technologies (e.g., Metabolomics, Proteomics)

Omics technologies provide a systems-level view of biological processes and are powerful tools for investigating the effects of compounds like this compound on cellular function.

Detailed Research Findings:

In metabolomics, analytical platforms such as liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify the full spectrum of metabolites in a biological sample. nih.gov This can reveal how this compound is metabolized by cells and how it perturbs metabolic pathways. nih.gov For example, the Human Metabolome Database (HMDB) contains information on human metabolites of related flavonoids, providing insights into their biotransformation. nih.gov

Proteomics studies can identify proteins that are differentially expressed or modified in response to treatment with this compound. This can help to elucidate the molecular mechanisms underlying its biological activities. For instance, proteomics could be used to identify the protein targets of this flavanone (B1672756), shedding light on its mode of action in processes like inflammation or cell signaling. nih.gov

Future Perspectives in Natural Product Chemistry and Biotechnology Research

The study of this compound and other natural products continues to be a vibrant area of research with significant potential for future discoveries. nih.govresearchgate.net

Future Research Directions:

Synthetic Biology: Engineering microbial or plant-based systems for the sustainable production of this compound and its derivatives. This could provide a scalable and environmentally friendly alternative to chemical synthesis.

Nanotechnology: The development of nanoparticle-based delivery systems to enhance the bioavailability and targeted delivery of this flavanone to specific tissues or cells.

Chemical Biology Probes: The synthesis of tagged or fluorescently labeled versions of this compound to be used as chemical probes for identifying its cellular targets and visualizing its subcellular localization. nih.gov The natural fluorescent properties of some related flavones are already being utilized for such purposes. nih.gov

Combinatorial Chemistry: The generation of large libraries of flavanone analogs through combinatorial synthesis to systematically explore the chemical space around the this compound scaffold and identify compounds with novel or improved biological activities.

The interdisciplinary nature of research into this compound, spanning from phytochemistry to synthetic chemistry and biotechnology, promises to unlock its full potential in various applications, from agriculture to medicine. researchgate.net

Q & A

Q. What are the optimal synthetic routes for (2R,3R)-3,4',7-Trihydroxyflavanone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Multi-factor experimental designs (e.g., response surface methodology) are critical for optimizing solvent systems, temperature, and catalyst ratios. For example, orthogonal arrays can evaluate the impact of pH, reaction time, and stoichiometry on yield . Post-synthesis, purification via preparative HPLC with gradient elution (e.g., using C18 columns and acetonitrile/water mobile phases) ensures high purity (>98%), as validated by UV and MS detection .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A combination of 1D/2D NMR (e.g., 1^1H, 13^{13}C, HSQC, and HMBC) resolves stereochemistry and substituent positions, while high-resolution mass spectrometry (HRMS) confirms molecular formula . Purity assessment requires reverse-phase HPLC with diode-array detection (DAD) at λ = 280 nm, coupled with spiked standards to rule out co-eluting impurities .

Q. How should researchers handle solubility challenges during in vitro assays with this compound?

  • Methodological Answer : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation. Validate solubility using dynamic light scattering (DLS) or nephelometry. For aqueous buffers, employ cyclodextrin-based solubilization or pH adjustment (e.g., phosphate buffer at pH 7.4), noting that hydroxyl group ionization above pH 6.5 enhances solubility .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variability in purity (>98% vs. <95%), solvent effects (DMSO vs. ethanol), or assay conditions. Standardize batches using certified reference materials (CRMs) and validate purity via qNMR . Orthogonal assays (e.g., enzyme inhibition + cell viability) and pharmacokinetic profiling (plasma protein binding, metabolic stability) clarify context-dependent activity .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in hepatic models?

  • Methodological Answer : Use LC-MS/MS with stable isotope tracing (e.g., 13^{13}C-labeled compound) to track phase I/II metabolites. Incubate with human liver microsomes (HLMs) and NADPH/UGT cofactors. Identify glucuronidation/sulfation sites via MSn^n fragmentation. Confirm enzyme involvement with CYP/UGT isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can stereoisomeric impurities of this compound be detected and quantified in pharmacological studies?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) separates (2R,3R) from (2S,3S) isomers. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For absolute configuration, perform X-ray crystallography on single crystals grown in methanol/water .

Q. What experimental designs mitigate off-target effects when studying this compound’s anti-inflammatory mechanisms?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway engagement. Use CRISPR-Cas9 knockout models (e.g., NF-κB or COX-2 KO cells) to isolate target-specific effects. Validate with selective inhibitors (e.g., dexamethasone for glucocorticoid receptor cross-talk) .

Data Contradiction Analysis

Q. Why do studies report conflicting IC50_{50}50​ values for this compound in antioxidant assays?

  • Methodological Answer : Variability stems from assay choice (DPPH vs. ORAC) and radical source (e.g., AAPH vs. ABTS). Standardize protocols per NIH Antioxidant Pharmacopeia guidelines. Control for autofluorescence in fluorometric assays and validate with Trolox-equivalent quantification .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, monitoring critical process parameters (CPPs) like temperature and catalyst loading. Use accelerated stability studies (40°C/75% RH) to correlate degradation products (e.g., oxidation at C3) with activity loss .

Safety and Handling

Q. What precautions are necessary when handling this compound in oxidative environments?

  • Methodological Answer :
    Store under inert gas (N2_2 or Ar) at -20°C to prevent autoxidation. Use amber vials to block UV-induced degradation. During experiments, add antioxidants (0.1% ascorbic acid) to buffers. Confirm integrity post-experiment via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.